1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of secondary amines or alcohols.
Scientific Research Applications
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: It is used in the development of new drugs due to its ability to interact with specific molecular targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its specific structural features, such as the cyclopropylsulfonyl group and the phenoxypropanone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13(22-14-5-3-2-4-6-14)16(19)17-9-11-18(12-10-17)23(20,21)15-7-8-15/h2-6,13,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGHOLSNUZAIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2CC2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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